(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, flammability, oxidation states, etc.Scientific Research Applications
Chiral Synthon : It acts as a versatile chiral synthon for the preparation of optically active threo-diamines (Seo, Ishizuka, Abdel-Aziz, & Kunieda, 2001).
Synthesis of Lignans : The oxidative homocoupling of certain derivatives of this compound leads to the synthesis of lignans, such as (-)-hinokinin (Kise, Ueda, Kumada, & Terao, 2000).
Stereochemical Properties : The compound has stereogenic character and is stabilized by an intramolecular hydrogen bond (Baggio, Lotz, Palacios, & Mariezcurrena, 1998).
Cytotoxic Activity : The planarity of the imidazolidinone ring in related compounds is essential for cytotoxic activity against various cancer cell lines (Kim & Jung, 2002); (Kim, Lee, Kim, & Jung, 2003).
Asymmetric Synthesis of Alpha-Amino Acids : Useful in the asymmetric synthesis of α-amino acids using iminic derivatives (Guillena & Nájera, 2000).
Autoxidation Studies : The compound is involved in chemoelective autoxidation studies that have potential applications in organic synthesis (Angelova et al., 2008).
Stereoselective Homocoupling : Used in stereoselective homocoupling reactions by oxidation with Br2 (Kise, Fujimoto, & Ueda, 2002).
Enzyme Inhibition : Exhibits moderate ability to inhibit amino acid decarboxylases (Smissman, Inloes, El-Antably, & Shaffer, 1976).
Antibacterial and Antifungal Activities : Certain derivatives show significant antibacterial and antifungal activities (Ammar et al., 2016).
Biophysical and Biomedical Applications : Useful in biophysical and biomedical applications, particularly as spin probes for pH monitoring (Kirilyuk, Bobko, Khramtsov, & Grigor’ev, 2005).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, etc.
properties
IUPAC Name |
(4S,5R)-1,5-dimethyl-4-phenylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPAZBKCZVVZGF-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426129 | |
Record name | (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
CAS RN |
112791-04-5 | |
Record name | (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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